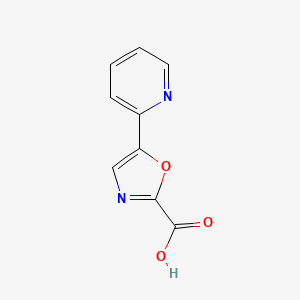

5-(Pyridin-2-yl)oxazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Pyridin-2-yl)oxazole-2-carboxylic acid is an organic compound that features a pyridine ring fused to an oxazole ring with a carboxylic acid functional group at the 2-position of the oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)oxazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a pyridine-substituted α-hydroxyketone with an appropriate nitrile under acidic conditions. The reaction typically proceeds as follows:

Starting Materials: Pyridine-2-carboxaldehyde and α-hydroxyketone.

Reaction Conditions: The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid.

Cyclization: The α-hydroxyketone undergoes cyclization with the nitrile to form the oxazole ring.

Oxidation: The resulting intermediate is then oxidized to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. These methods often employ optimized reaction conditions and advanced purification techniques to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-(Pyridin-2-yl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The pyridine and oxazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Condensation: Condensation reactions may involve reagents like thionyl chloride, carbodiimides, and acid anhydrides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives such as carboxylates or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted pyridine or oxazole derivatives.

Condensation: Ester or amide derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of 5-(Pyridin-2-yl)oxazole-2-carboxylic acid exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown activity against Gram-positive bacteria and drug-resistant fungi, highlighting their potential as novel antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer effects. Research demonstrates that certain derivatives can significantly reduce the viability of cancer cell lines, such as A549 (non-small cell lung adenocarcinoma), suggesting a mechanism that may involve apoptosis or cell cycle arrest . The incorporation of specific substituents has been shown to enhance these effects, indicating structure-activity relationships that are crucial for further development.

Drug Development

The unique chemical structure of this compound makes it a candidate for developing new pharmaceutical agents targeting various diseases. Its potential applications include:

- Anticancer drugs : Targeting specific cancer pathways.

- Antimicrobial agents : Addressing antibiotic resistance.

The compound's ability to interact with biological targets can be exploited in designing drugs with improved efficacy and reduced side effects.

Anticancer Activity Evaluation

A study evaluating the anticancer activity of various derivatives showed that specific modifications led to enhanced cytotoxicity against A549 cells, with one derivative reducing cell viability by over 60% compared to control treatments . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Antimicrobial Screening

In antimicrobial screening assays, certain derivatives demonstrated significant activity against resistant strains of Staphylococcus aureus, indicating their potential as effective treatments for infections caused by multidrug-resistant bacteria .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-(Pyridin-2-yl)oxazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key enzymes or signaling proteins involved in disease processes.

Comparación Con Compuestos Similares

Similar Compounds

5-(Pyridin-3-yl)oxazole-2-carboxylic acid: Similar structure but with the pyridine ring attached at the 3-position.

5-(Pyridin-4-yl)oxazole-2-carboxylic acid: Similar structure but with the pyridine ring attached at the 4-position.

5-(Pyridin-2-yl)thiazole-2-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

5-(Pyridin-2-yl)oxazole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the presence of the oxazole ring confer distinct electronic and steric properties, making it a valuable compound for various applications.

Actividad Biológica

5-(Pyridin-2-yl)oxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory and antimalarial effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound features a pyridine ring fused with an oxazole ring, along with a carboxylic acid functional group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets. The molecular formula is C9H6N2O3, with a molecular weight of approximately 218.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Functional Groups | Carboxylic acid |

| Structural Features | Pyridine, Oxazole |

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially by inhibiting specific enzymes involved in the inflammatory response. For instance, studies have demonstrated that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators such as prostaglandins.

Antimalarial Activity

In addition to its anti-inflammatory effects, this compound has also been investigated for its antimalarial properties. Preliminary studies suggest that it may interfere with the metabolic processes of the malaria parasite, thereby reducing its viability and proliferation. The exact mechanism is still under investigation, but it is hypothesized that the compound may disrupt essential biochemical pathways within the parasite .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory responses and metabolic processes in pathogens.

- Receptor Modulation : It may also interact with various receptors, altering their activity and influencing downstream signaling pathways.

- DNA Interaction : Some studies suggest potential interactions with DNA, which could affect replication and transcription processes in both human cells and pathogens.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis. The reduction in COX activity was linked to decreased levels of inflammatory cytokines.

- Antimalarial Efficacy : In vitro assays showed that this compound exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria. The compound's IC50 values indicated effective inhibition at low concentrations.

Future Directions

The promising biological activities of this compound highlight its potential as a lead compound for drug development targeting inflammatory diseases and malaria. Further research is necessary to:

- Elucidate Mechanisms : Detailed mechanistic studies are required to fully understand how this compound interacts with its biological targets.

- Conduct Clinical Trials : Clinical evaluations will be crucial to assess safety and efficacy in humans.

- Explore Derivatives : Investigating structural analogs may yield compounds with enhanced potency or selectivity for specific targets.

Propiedades

IUPAC Name |

5-pyridin-2-yl-1,3-oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFOTPHQDUVXFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.